An In-depth Technical Guide to the Chemical Properties and Structure of 3,4-Dimethoxystyrene
An In-depth Technical Guide to the Chemical Properties and Structure of 3,4-Dimethoxystyrene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental protocols for 3,4-dimethoxystyrene (also known as 4-vinylveratrole). This compound serves as a valuable monomer in polymer synthesis and a precursor for pharmacologically active molecules. This document includes tabulated physical and chemical data, detailed experimental procedures for its synthesis and purification, and an in-depth analysis of its spectroscopic characteristics. Furthermore, it explores the involvement of structurally related compounds in key biological signaling pathways, offering insights for drug discovery and development.
Chemical and Physical Properties
3,4-Dimethoxystyrene is a yellowish, oily liquid with a characteristic sweet, floral odor.[1] It is sparingly soluble in water but soluble in organic solvents such as ethanol, chloroform, and ethyl acetate.[2][3] Due to its propensity for radical polymerization, it is often supplied with an inhibitor, such as hydroquinone, to ensure stability.[1][4]
Table 1: Physical and Chemical Properties of 3,4-Dimethoxystyrene
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₂O₂ | [1][2] |
| Molar Mass | 164.204 g/mol | [1][5] |
| Appearance | Yellowish oily liquid | [1] |
| Odor | Sweet, floral | [1] |
| Density | 1.109 g/cm³ at 25 °C | [1][4] |
| Boiling Point | 110–125 °C at 10 mmHg; 203-205 °C at 20 mmHg | [1][2][4][6] |
| Refractive Index (n²⁰/D) | 1.571 | [1][4] |
| Solubility | Slightly soluble in water; Soluble in ethanol, chloroform, ethyl acetate | [2][3] |
| Flash Point | > 95.56 °C (> 204 °F) | [6] |
| Stability | Light-sensitive; prone to polymerization | [7] |
Chemical Structure and Spectroscopic Analysis
The structure of 3,4-dimethoxystyrene consists of a benzene (B151609) ring substituted with a vinyl group and two methoxy (B1213986) groups at the 3 and 4 positions. This structure imparts a unique combination of reactivity and electronic properties.
Figure 1: Chemical Structure of 3,4-Dimethoxystyrene
Caption: Chemical structure of 3,4-Dimethoxystyrene.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of 3,4-dimethoxystyrene.
¹H NMR (Proton NMR): The ¹H NMR spectrum provides information about the different types of protons and their neighboring environments.
Table 2: ¹H NMR Spectral Data for 3,4-Dimethoxystyrene (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Coupling Constant (J, Hz) | Reference(s) |
| 7.01 | m | 2H | Aromatic protons | [1] | |
| 6.84 | d | 1H | Aromatic proton | J = 7.27 | [1] |
| 6.63 | dd | 1H | Vinylic proton (=CH-) | J = 10.80, 16.10 | [1] |
| 5.60 | d | 1H | Vinylic proton (=CH₂) | J = 16.10 | [1] |
| 5.15 | d | 1H | Vinylic proton (=CH₂) | J = 10.80 | [1] |
| 3.90 | s | 3H | Methoxy protons (-OCH₃) | [1] | |
| 3.87 | s | 3H | Methoxy protons (-OCH₃) | [1] |
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule.
Table 3: ¹³C NMR Spectral Data for 3,4-Dimethoxystyrene (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Reference(s) |
| 150.1 | Aromatic C-O | [1] |
| 149.2 | Aromatic C-O | [1] |
| 137.4 | Vinylic =CH- | [1] |
| 131.2 | Aromatic C | [1] |
| 119.8 | Aromatic C-H | [1] |
| 112.6 | Vinylic =CH₂ | [1] |
| 111.6 | Aromatic C-H | [1] |
| 109.7 | Aromatic C-H | [1] |
| 55.8 | Methoxy -OCH₃ | [1] |
Infrared (IR) Spectroscopy
The IR spectrum of 3,4-dimethoxystyrene shows characteristic absorption bands corresponding to its functional groups.
Table 4: Characteristic IR Absorption Bands for 3,4-Dimethoxystyrene
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | =C-H stretch (aromatic and vinylic) |
| 2950-2850 | Medium-Strong | -C-H stretch (methyl) |
| 1680-1640 | Medium | C=C stretch (vinylic) |
| 1600-1585, 1500-1400 | Medium-Strong | C=C stretch (aromatic ring) |
| 1250-1000 | Strong | C-O stretch (ether) |
| 1000-650 | Strong | =C-H bend (vinylic) |
Mass Spectrometry (MS)
In mass spectrometry, 3,4-dimethoxystyrene will exhibit a molecular ion peak corresponding to its molecular weight. The fragmentation pattern can provide further structural information.
-
Molecular Ion (M⁺): m/z = 164
-
Key Fragments:
-
m/z = 149: Loss of a methyl group (-CH₃)
-
m/z = 134: Loss of two methyl groups
-
m/z = 91: Tropylium ion fragment, characteristic of styrenic compounds
-
Experimental Protocols
Synthesis of 3,4-Dimethoxystyrene
A common method for the synthesis of 3,4-dimethoxystyrene is the decarboxylation of 3,4-dimethoxycinnamic acid.
Protocol: Microwave-Assisted Decarboxylation of 3,4-Dimethoxycinnamic Acid [1]
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Reaction Setup: In a 100 ml round-bottom flask equipped with a reflux condenser, combine 3,4-dimethoxycinnamic acid (0.0083 mol), 10% potassium hydroxide (B78521) solution (5 ml), methylimidazole (1 ml), and polyethylene (B3416737) glycol (5 ml).
-
Microwave Irradiation: Place the flask in a microwave reactor and irradiate at 200 W and 200°C for 15 minutes.
-
Work-up and Purification: After the reaction is complete, cool the mixture and perform a suitable work-up (e.g., extraction with an organic solvent followed by washing with brine). The crude product can then be purified by column chromatography or vacuum distillation to yield 3,4-dimethoxystyrene.
Figure 2: Workflow for the Synthesis of 3,4-Dimethoxystyrene
Caption: Synthesis workflow for 3,4-dimethoxystyrene.
Purification Protocols
Protocol: Vacuum Distillation
-
Apparatus Setup: Assemble a vacuum distillation apparatus with a round-bottom flask containing the crude 3,4-dimethoxystyrene, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all joints are properly sealed.
-
Vacuum Application: Connect the apparatus to a vacuum source and reduce the pressure.
-
Heating: Gently heat the distillation flask.
-
Collection: Collect the fraction that distills at the expected boiling point under the applied vacuum (e.g., 110–125 °C at 10 mmHg).
Protocol: Column Chromatography
-
Column Packing: Prepare a chromatography column with silica (B1680970) gel as the stationary phase, packed using a suitable non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude 3,4-dimethoxystyrene in a minimal amount of the eluent and load it onto the top of the column.
-
Elution: Elute the column with a solvent system of appropriate polarity (e.g., a mixture of hexane (B92381) and ethyl acetate), gradually increasing the polarity if necessary.
-
Fraction Collection: Collect the fractions and analyze them by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain purified 3,4-dimethoxystyrene.
Analytical Protocols
Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of purified 3,4-dimethoxystyrene in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a suitable NMR spectrometer.
-
Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction) and reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Protocol: FT-IR Spectroscopy
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Sample Preparation (Neat Liquid): Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr) to form a thin film.
-
Data Acquisition: Obtain the IR spectrum using an FT-IR spectrometer.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Protocol: GC-MS Analysis
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Sample Preparation: Prepare a dilute solution of 3,4-dimethoxystyrene in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).
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Injection: Inject a small volume of the sample into the gas chromatograph.
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Separation: The sample is vaporized and separated on the GC column.
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Detection and Analysis: The separated components are introduced into the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is recorded and analyzed to identify the compound and its fragments.
Relevance to Drug Development and Signaling Pathways
While 3,4-dimethoxystyrene is primarily a synthetic building block, its structural motifs are found in various biologically active molecules. Derivatives of 3,4-dimethoxystyrene have been investigated for their potential to modulate key signaling pathways implicated in diseases such as cancer, diabetes, and inflammatory disorders.
Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B) and Insulin (B600854) Signaling
Derivatives of 3,4-dimethoxystyrene, such as 3,4-dimethoxy-β-nitrostyrene, have been studied as potential inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a negative regulator of the insulin signaling pathway. By dephosphorylating the insulin receptor and its substrates, PTP1B attenuates insulin signaling. Inhibition of PTP1B is a therapeutic strategy for type 2 diabetes.
Figure 3: PTP1B in the Insulin Signaling Pathway
Caption: Inhibition of PTP1B by 3,4-dimethoxystyrene derivatives enhances insulin signaling.
Modulation of MAPK and NF-κB Signaling Pathways
Structurally related methoxy-stilbene derivatives have been shown to suppress inflammatory responses by inactivating the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways. These pathways are crucial in regulating cellular processes like inflammation, proliferation, and survival, and their dysregulation is linked to various diseases, including cancer and autoimmune disorders.
The MAPK pathway is a cascade of protein kinases that transduces extracellular signals to the nucleus, leading to changes in gene expression. The NF-κB pathway is a key regulator of immune and inflammatory responses.
Figure 4: MAPK and NF-κB Signaling Pathways
Caption: Inhibition of MAPK and NF-κB pathways by structurally related compounds.
Conclusion
3,4-Dimethoxystyrene is a versatile chemical compound with well-defined properties and structure. Its utility in organic synthesis, particularly as a monomer and a precursor to more complex molecules, makes it a compound of interest for materials science and medicinal chemistry. The biological activities of its derivatives, especially in relation to key signaling pathways involved in metabolic and inflammatory diseases, highlight its potential as a scaffold for the development of novel therapeutic agents. This guide provides the foundational technical information required for researchers and professionals working with this compound.
References
- 1. drawellanalytical.com [drawellanalytical.com]
- 2. cusabio.com [cusabio.com]
- 3. researchgate.net [researchgate.net]
- 4. A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eng.uc.edu [eng.uc.edu]
- 6. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
